(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate
Description
The compound "(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate" is a heterocyclic hybrid featuring a benzodioxole moiety fused to an isoxazole ring, with a 2-(4-chlorophenoxy)acetate ester substituent. Its ester linkage may enhance lipophilicity, influencing membrane permeability and bioavailability compared to simpler derivatives.
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO6/c20-13-2-4-15(5-3-13)23-10-19(22)24-9-14-8-17(27-21-14)12-1-6-16-18(7-12)26-11-25-16/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYZEXSDCWMNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a benzo[d][1,3]dioxole moiety linked to an isoxazole ring, which is further connected to a chlorophenoxyacetate group. The unique combination of these functional groups is believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer activity. For instance, compounds incorporating similar structures have shown promising results against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells.
Case Study: Antitumor Effects
A study evaluated the cytotoxic effects of several benzo[d][1,3]dioxole derivatives on cancer cell lines using the SRB assay. The results indicated that many compounds exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Doxorubicin | 7.46 | HepG2 |
| Doxorubicin | 8.29 | HCT116 |
| Doxorubicin | 4.56 | MCF-7 |
| Compound A | 2.38 | HepG2 |
| Compound B | 1.54 | HCT116 |
| Compound C | 4.52 | MCF-7 |
These findings suggest that the compound may possess superior anticancer properties compared to established treatments .
The mechanisms underlying the anticancer activity of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate involve multiple pathways:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical pathway in cancer proliferation.
- Induction of Apoptosis : Studies utilizing annexin V-FITC assays demonstrated that treated cells exhibited increased apoptosis rates.
- Cell Cycle Arrest : Analysis revealed that the compound induces cell cycle arrest at specific phases, contributing to its antiproliferative effects.
- Mitochondrial Pathway Modulation : The compound influences proteins such as Bax and Bcl-2, which are pivotal in regulating mitochondrial apoptosis pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can significantly impact its efficacy and selectivity towards cancer cells.
Key Findings:
- The presence of the benzo[d][1,3]dioxole ring enhances lipophilicity and cellular uptake.
- Variations in substituents on the isoxazole and phenoxyacetate moieties can alter binding affinity and biological activity.
Future research should focus on synthesizing analogs with varied substitutions to explore their potential enhancements in anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound shares core structural motifs with several heterocyclic hybrids, including:
- Benzodioxole-Isoxazole Core : This scaffold is critical for π-π stacking interactions and hydrogen bonding, as observed in X-ray and DFT studies of related compounds like [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate. The latter’s crystal structure revealed intermolecular hydrogen bonds and van der Waals interactions stabilizing its conformation .
- Substituent Variations: 2-(4-Chlorophenoxy)acetate Ester: This substituent distinguishes the target compound from analogs such as 9d, 9e, and 9f (1,3,4-oxadiazole derivatives with methoxy, difluoro, or nitrophenyl groups) . The ester group may confer higher metabolic stability compared to thioether or amide linkages in other derivatives. Thiazole vs. Isoxazole: Compound 102a (a thiazole derivative with a naphthalene substituent) demonstrated potent anticancer activity against HCT-116 cells, suggesting that the isoxazole core in the target compound may offer distinct electronic or steric properties influencing target binding .
Table 1: Structural and Functional Comparison of Selected Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
